molecular formula C5H7N3O2S B1584753 6-Aminopyridine-3-sulfonamide CAS No. 57187-73-2

6-Aminopyridine-3-sulfonamide

Cat. No. B1584753
M. Wt: 173.2 g/mol
InChI Key: VXPQZDZQAWMEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08796313B2

Procedure details

6-Chloropyridine-3-sulfonic acid amide (200 mg, 1 mmol) was placed in a sealed tube with 2 mL 28% aq. NH4OH and heated to 110° C. for 4 h. The mixture was diluted with brine and the title compound was collected as a solid (120 mg, 67%).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH4+:12].[OH-]>[Cl-].[Na+].O>[NH2:12][C:2]1[N:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)N
Name
Quantity
2 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the title compound was collected as a solid (120 mg, 67%)

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=N1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.